molecular formula C16H18N2O3S B14865798 2,3-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2,3-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B14865798
M. Wt: 318.4 g/mol
InChI Key: FSGXIKCGLBNOKA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups and a tetrahydrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

    Introduction of the Tetrahydrobenzothiazole Moiety: The tetrahydrobenzothiazole moiety can be introduced through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2,3-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

2,3-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    2,3-Dimethoxybenzamide: Lacks the tetrahydrobenzothiazole moiety, resulting in different chemical and biological properties.

    N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)benzamide: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.

    2,3-Dimethoxy-N-(1,3-benzothiazol-2-yl)benzamide: Contains a benzothiazole moiety instead of a tetrahydrobenzothiazole, leading to differences in stability and activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2,3-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H18N2O3S/c1-20-12-8-5-6-10(14(12)21-2)15(19)18-16-17-11-7-3-4-9-13(11)22-16/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,18,19)

InChI Key

FSGXIKCGLBNOKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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